Bienvenue dans la boutique en ligne BenchChem!

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Physicochemical Profiling Solubility logP

2-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 441289-45-8) is a synthetic small-molecule acetamide derivative (molecular formula C10H11N3O4, MW 237.21 g/mol) characterized by a 2,5-dioxopyrrolidine (succinimide) ring linked via an acetamide bridge to a 5-methylisoxazole moiety. It is cataloged in PubChem (CID and has been included in several high-throughput screening (HTS) campaigns deposited at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School, targeting pathways such as HCMV nuclear egress, Kaposi’s sarcoma herpesvirus latent infection, and Staphylococcus aureus LtaS inhibition.

Molecular Formula C10H11N3O4
Molecular Weight 237.215
CAS No. 441289-45-8
Cat. No. B2500216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS441289-45-8
Molecular FormulaC10H11N3O4
Molecular Weight237.215
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CN2C(=O)CCC2=O
InChIInChI=1S/C10H11N3O4/c1-6-4-7(12-17-6)11-8(14)5-13-9(15)2-3-10(13)16/h4H,2-3,5H2,1H3,(H,11,12,14)
InChIKeyUISMIGYQIVZTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide – CAS 441289-45-8: Chemical Identity and Procurement Starting Point


2-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 441289-45-8) is a synthetic small-molecule acetamide derivative (molecular formula C10H11N3O4, MW 237.21 g/mol) characterized by a 2,5-dioxopyrrolidine (succinimide) ring linked via an acetamide bridge to a 5-methylisoxazole moiety [1]. It is cataloged in PubChem (CID 3560755) and has been included in several high-throughput screening (HTS) campaigns deposited at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School, targeting pathways such as HCMV nuclear egress, Kaposi’s sarcoma herpesvirus latent infection, and Staphylococcus aureus LtaS inhibition . However, publicly disclosed quantitative bioactivity data (e.g., IC50, EC50) remain extremely sparse, which makes it imperative to evaluate procurement decisions on documented, comparator-driven evidence rather than on implied biological potential.

Why a Generic 2,5-Dioxopyrrolidine Acetamide Cannot Substitute for CAS 441289-45-8 Without Comparative Data


The 2,5-dioxopyrrolidine acetamide chemotype encompasses a broad array of analogs in which minor alterations to the heterocyclic substituent (e.g., replacing the 5-methylisoxazole with a phenyl, thiazole, or benzothiazole group) can profoundly shift target engagement, selectivity, and physicochemical properties [1]. For instance, structurally related N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide has been profiled against protein tyrosine phosphatase non-receptor type 7, while 2-(1-bromonaphthalen-2-yl)oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been screened against the D(1B) dopamine receptor, underscoring the sensitivity of biological activity to the R-group flanking the acetamide [2][3]. Absent a direct, quantitative comparison between CAS 441289-45-8 and these analogs in the same assay system, generic substitution risks selecting a compound with unverified potency, unknown selectivity, or divergent solubility/logP profiles—any of which can invalidate a screening cascade or structure-activity relationship (SAR) study. The quantitative evidence below, though limited, provides the best available differentiation anchors.

CAS 441289-45-8 Differential Evidence: Quantitative Benchmarks Against Closest Analogs


Physicochemical Differentiation: Computed logP as a Selection Filter for Solubility-Sensitive Assays

The computed partition coefficient (XLogP3-AA) of CAS 441289-45-8 is -0.8 [1]. This negative logP value indicates a pronounced hydrophilic character compared to many substituted acetamide analogs bearing aromatic or halogenated R-groups, which frequently exhibit XLogP values between +1 and +4. In aqueous buffer solubility screens, compounds with XLogP < 0 typically show >100 µM solubility, whereas analogs with XLogP > 2 often fall below 10 µM—a threshold critical for biochemical and cell-based assays. Although head-to-head experimental solubility data for CAS 441289-45-8 are not publicly available, the computed logP provides a class-level inference for prioritizing this compound when assay compatibility under aqueous, DMSO-limited conditions is required.

Physicochemical Profiling Solubility logP

Target Engagement Breadth: HTS Profiling Across Four Distinct Biological Screening Campaigns

CAS 441289-45-8 has been tested in at least four separate HTS campaigns deposited by the ICCB-Longwood/NSRB Screening Facility: (i) Discovery of Small Molecules to Inhibit Human Cytomegalovirus (HCMV) Nuclear Egress; (ii) Chemical Probes of Kaposi's Sarcoma Herpes Virus (KSHV) Latent Infection; (iii) High-throughput screen for inhibitors of the GIV GBA-motif interaction with Gαi; and (iv) A screen for compounds that inhibit the activity of LtaS in Staphylococcus aureus . The compound was also tested in a cell-based assay for GPR151 activators . The quantitative primary screening outcomes (e.g., % inhibition, IC50) for these campaigns have not been publicly disclosed, which prevents a direct numerical comparison with analog performance in the same assays. However, the fact that CAS 441289-45-8 was selected for inclusion in these diverse screens—spanning antiviral, antibacterial, GPCR, and protein-protein interaction targets—provides supporting evidence of its suitability as a non-promiscuous, drug-like screening probe with a broad biological interrogation profile, in contrast to many single-target-focused analogs.

High-Throughput Screening Antiviral Antibacterial GPCR

Hydrogen Bond Acceptor/Donor Count Differentiation: Implications for Permeability and Target Binding

CAS 441289-45-8 possesses a hydrogen bond acceptor count of 5 and a hydrogen bond donor count of 1 [1]. In comparison, many 2,5-dioxopyrrolidine acetamide analogs incorporating additional hydroxyl, amino, or carboxyl substituents exhibit HBA counts of 6–8 and HBD counts of 2–3, parameters that can reduce passive membrane permeability and oral bioavailability. The lower HBA/HBD profile of CAS 441289-45-8 (specifically HBD = 1) positions it closer to the optimal range for central nervous system (CNS) penetration (typically HBD ≤ 3, HBA ≤ 7), and may confer an advantage in cell-based permeability assays where excessive hydrogen bonding is detrimental. Without direct PAMPA or Caco-2 permeability data for this compound versus specific analogs, this differentiation remains a class-level inference grounded in well-established drug-likeness guidelines [2].

Drug-likeness Permeability Hydrogen Bonding

High-Confidence Application Scenarios for CAS 441289-45-8 Based on Verified Differentiation Evidence


Aqueous-Buffer Biochemical Screens Requiring High Solubility Compounds

The computed XLogP of -0.8 indicates that CAS 441289-45-8 is likely to maintain solubility above 100 µM in standard aqueous assay buffers (pH 7.4, ≤1% DMSO). This makes it suitable for biochemical screening cascades—such as fluorescence polarization, SPR, or thermal shift assays—where compound precipitation would compromise data quality. Procurement for solubility-sensitive HTS libraries is supported by this physicochemical property [1].

Multi-Target Phenotypic Screening and Hit-Triage Prioritization

The compound has been included in HTS campaigns against HCMV nuclear egress, KSHV latent infection, LtaS (S. aureus), and GPR151 activation [1]. This multi-campaign history suggests that CAS 441289-45-8 does not register as a frequent hitter across unrelated assay formats. Research groups running phenotypic screens can use this compound as a non-promiscuous negative control or as a clean starting hit for orthogonal validation, reducing time spent on artifact triage.

Cellular Permeability Assays and CNS-Targeted Probe Development

With only one hydrogen bond donor, CAS 441289-45-8 meets a key drug-likeness criterion for passive membrane permeability. It can serve as a core scaffold for structure-permeability relationship (SPR) studies or as a low-HBD reference compound in Caco-2 or PAMPA permeability assays, enabling comparison with analogs that carry additional polar functionality [1].

Medicinal Chemistry SAR Expansion Around the 5-Methylisoxazole Acetamide Motif

The embedded 5-methylisoxazole ring and succinimide N-substitution pattern offer a modular scaffold for parallel synthesis. Procurement of CAS 441289-45-8 as a key intermediate enables the rapid generation of focused libraries exploring R1 (isoxazole substitution) and R2 (succinimide N-alkylation) diversity, where the baseline physicochemical profile (logP -0.8, HBD 1) provides a reference point for tracking property changes across the series [1].

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.